molecular formula C12H17ClO2S B8721364 (2-Chlorophenyl)(2,2-diethoxyethyl)sulfane

(2-Chlorophenyl)(2,2-diethoxyethyl)sulfane

Cat. No. B8721364
M. Wt: 260.78 g/mol
InChI Key: BYNCVQFGWIVRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chlorophenyl)(2,2-diethoxyethyl)sulfane is a useful research compound. Its molecular formula is C12H17ClO2S and its molecular weight is 260.78 g/mol. The purity is usually 95%.
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properties

Product Name

(2-Chlorophenyl)(2,2-diethoxyethyl)sulfane

Molecular Formula

C12H17ClO2S

Molecular Weight

260.78 g/mol

IUPAC Name

1-chloro-2-(2,2-diethoxyethylsulfanyl)benzene

InChI

InChI=1S/C12H17ClO2S/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3

InChI Key

BYNCVQFGWIVRSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSC1=CC=CC=C1Cl)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-chlorobenzenethiol (5.0 g, 34.5 mmol) in acetone (35 mL) was added 2-bromo-1,1-diethoxyethane (7.15 g, 36.3 mmol) followed by potassium carbonate (9.55 g, 69.1 mmol). The mixture was heated at reflux for 3 h. then cooled to rt, filtered and the filtrate evaporated under reduced pressure to yield the crude product. This material was purified by chromatography over silica gel eluting with ethyl acetate in hexanes (0-2%) to afford pure 1-chloro-2-(2,2-diethoxyethylsulfanyl)benzene (7.3, 80%). 1H NMR (400 MHz, CDCl3) δ=1.20 (t, J=7.07 Hz, 6H), 3.15 (d, J=5.56 Hz, 2H), 3.51-3.61 (m, 2H), 3.63-3.74 (m, 2H), 4.69 (t, J=5.56 Hz, 1H), 7.12 (td, J=7.58, 1.52 Hz 1H), 7.20 (td, J=7.58, 1.52 Hz, 1H), 7.36 (dd, J=7.83, 1.52 Hz, 1H), 7.39 (dd, J=8.08, 1.52 Hz, 1H); MS (ES+): m/z 187.17 [M-74].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 2 L round bottomed flask is added 2-chlorobenzenethiol (50.0 g, 346 mmol), potassium carbonate (52.7 g, 381 mmol) and acetone (1 L). 2-Bromo-1,1-diethoxyethane (71.5 g, 363 mmol) is added and the mixture is heated to reflux for 24 hours. The cooled mixture is filtered and concentrated under reduced pressure to yield crude 2-chlorophenyl-(2,2-diethoxyethyl)sulfane as a pale pink oil (101.8 g, quantitative). A 2 L, 3-necked round-bottomed flask, fitted with a mechanical stirrer, condenser and addition funnel is charged with chlorobenzene (1 L) and polyphosphoric acid (200 g) and the mixture is heated to reflux. At reflux the crude (2-chlorophenyl)(2,2-diethoxyethyl)sulfane is added dropwise over 1.5 hours and the mixture is refluxed for a further 24 hours. The cooled organic layer is decanted and concentrated under reduced pressure. The crude material is subjected to chromatography on silica (hexane) to provide the title compound as a brown oil (54.4 g, 93% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step Two

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